Daphneticin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Daphneticin can be synthesized through the Pechmann condensation reaction, which involves the reaction of resorcinol with malic acid in the presence of concentrated sulfuric acid . The reaction yields this compound as a pale yellow crystalline solid. The reaction conditions typically involve heating the mixture to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from Daphne species using solvents such as methanol or ethanol . The extraction process is followed by purification steps, including crystallization and chromatography, to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Daphneticin undergoes various chemical reactions, including:
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
Daphneticin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other coumarin derivatives.
Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its anti-inflammatory, antioxidant, and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and as a natural additive in various products.
Mechanism of Action
Daphneticin exerts its effects through multiple mechanisms:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase.
Antioxidant: Scavenges free radicals and reduces oxidative stress.
Neuroprotective: Modulates signaling pathways, including the Toll-like receptor-4 and nuclear factor-ĸβ pathways, to protect neurons from damage.
Anti-cancer: Induces apoptosis and inhibits the proliferation of cancer cells through various molecular targets.
Comparison with Similar Compounds
Daphneticin is unique among coumarin derivatives due to its dual hydroxyl groups at positions 7 and 8, which contribute to its potent biological activities . Similar compounds include:
Coumarin: The parent compound, which lacks the hydroxyl groups and has different biological properties.
This compound’s unique structure and diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-24-13-7-11(8-14(25-2)17(13)23)18-15(9-21)27-20-12(26-18)5-3-10-4-6-16(22)28-19(10)20/h3-8,15,18,21,23H,9H2,1-2H3/t15-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFQDIADUIVNRF-CRAIPNDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=CC4=C3OC(=O)C=C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H](OC3=C(O2)C=CC4=C3OC(=O)C=C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80232266 | |
Record name | 9H-Pyrano(2,3-f)-1,4-benzodioxin-9-one, 2,3-dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-, (2R,3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80232266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83327-22-4 | |
Record name | Daphneticin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83327-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Pyrano(2,3-f)-1,4-benzodioxin-9-one, 2,3-dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-, (2R,3R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083327224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Pyrano(2,3-f)-1,4-benzodioxin-9-one, 2,3-dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-, (2R,3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80232266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Daphneticin and where is it found?
A1: this compound is a coumarinolignan, a type of natural product characterized by a structure comprising a coumarin unit linked to a phenylpropanoid unit. [, , ] It was first isolated from Daphne tangutica, a plant species known for its medicinal properties. [] Since then, it has been found in other Daphne species, including Daphne giraldii, Daphne koreana, Daphne pedunculata, and Daphne retusa. [, , , ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C18H16O7, and its molecular weight is 344.32 g/mol. [, , ]
Q3: How is this compound typically isolated and identified?
A3: this compound is commonly isolated from plant material using various chromatographic techniques, including column chromatography with silica gel, Sephadex LH-20, and RP-18 silica gel. [, , ] Its structure is then elucidated through spectroscopic analyses, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [, , , , ] The SINEPT (Selective Inverse Nuclear Overhauser Effect PT) pulse program in NMR has proven particularly useful in confirming the presence of the 1,4-dioxane ring system characteristic of this compound and related coumarinolignans. []
Q4: Have there been any attempts to synthesize this compound?
A4: Yes, this compound has been successfully synthesized in the lab. One approach involved the oxidative coupling of 7,8-dihydroxycoumarins and phenylpropenes using diphenyl selenoxide (Ph2SeO) as the oxidizing agent. [] This method provided a remarkably efficient route to this compound and other naturally occurring coumarinolignans. [] Additionally, a total synthesis of this compound was achieved starting from daphnetin and ethyl 4-benzyloxy-3,5-dimethoxy-β-oxobenzenepropionate. [] Further advancements led to the first enantioselective synthesis of this compound and its regioisomer. [, ]
Q5: What research has been conducted on this compound's pharmacokinetic properties?
A5: A study investigated the pharmacokinetics of this compound and related compounds (daphnetin and daphnoretin) in rats after oral administration of Daphne giraldii extract. [] The study utilized a validated LC-MS/MS method to determine plasma concentrations and calculate pharmacokinetic parameters. [] The results revealed that this compound reached its maximum plasma concentration (Cmax) of 36.67 μg/L two hours after administration (Tmax). [] Other pharmacokinetic parameters determined included the area under the curve (AUC0-t), elimination half-life (T1/2), and mean residence time (MRT). []
Q6: Are there any analytical methods for quantifying this compound?
A6: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as a reliable and sensitive technique for quantifying this compound in biological samples. [] This method offers high selectivity and sensitivity, making it suitable for pharmacokinetic studies. []
Q7: Has the biological activity of this compound been explored?
A7: While research on the specific biological activities of this compound is currently limited, some studies suggest potential medicinal properties. [] For instance, Rhodiola rosea L. from the Gorny Altai region, which contains this compound, is being investigated for its potential in medicine and the food industry due to its rich phytochemical profile. []
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